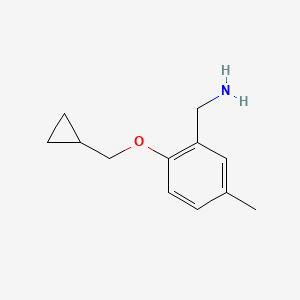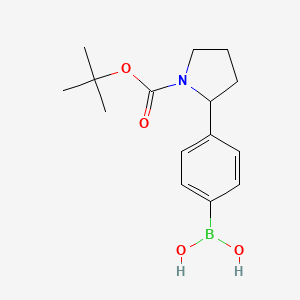
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid
Overview
Description
4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is a versatile organic compound that features a benzene ring substituted with a boronic acid group and a pyrrolidine ring protected by a tert-butyloxycarbonyl (Boc) group. This compound is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 4-(1-Boc-pyrrolidin-2-yl)benzene with a boronic acid derivative under suitable conditions.
Boc Protection: The pyrrolidine ring is protected using Boc-anhydride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form phenylboronic acid derivatives or reduction to form various intermediates.
Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acid derivatives, and base (e.g., sodium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenylboronic acid derivatives.
Reduction: Reduced pyrrolidine derivatives.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules for pharmaceuticals and materials science.
Biology: In biological research, 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their biological activity.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of drug candidates.
Industry: In materials science, this compound is used to create advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The Boc-protected pyrrolidine ring provides stability and prevents unwanted side reactions.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The palladium catalyst facilitates the oxidative addition of the halide to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyrrolidine ring.
Boc-protected Pyrrolidine Derivatives: Similar in the Boc protection but differ in the presence of the boronic acid group.
Other Boronic Acids: Various boronic acids with different substituents on the benzene ring.
Uniqueness: 4-(1-Boc-pyrrolidin-2-yl)benzeneboronic acid is unique due to its combination of a boronic acid group and a Boc-protected pyrrolidine ring, making it highly versatile in organic synthesis and drug discovery.
Properties
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-15(2,3)21-14(18)17-10-4-5-13(17)11-6-8-12(9-7-11)16(19)20/h6-9,13,19-20H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBYFRAZYQMGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)
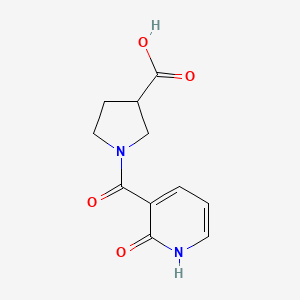

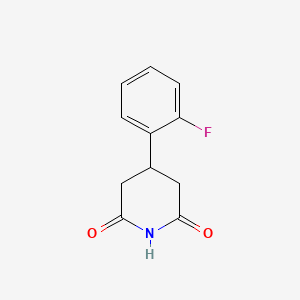
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
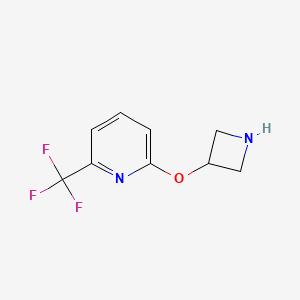

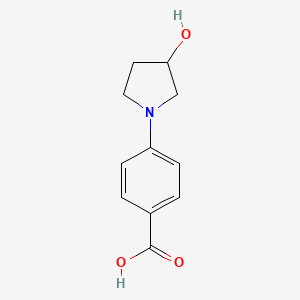
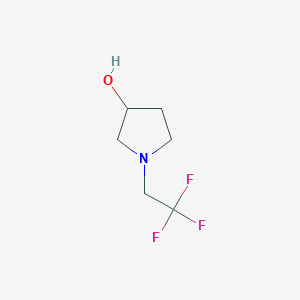
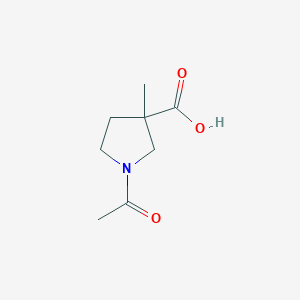

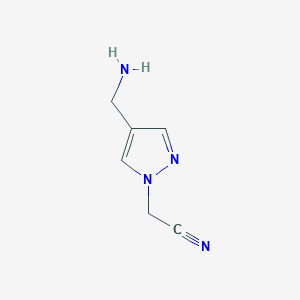
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
